Ethyl 3-phenyl-2-heptenoate
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Overview
Description
Ethyl 3-phenyl-2-heptenoate is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.325 g/mol . It is a member of the ester family, characterized by the presence of an ester functional group (-COO-). This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-phenyl-2-heptenoate can be synthesized through various methods. One common synthetic route involves the esterification of 3-phenyl-2-heptenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-2-heptenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-phenyl-2-heptenoic acid or 3-phenyl-2-heptanone.
Reduction: 3-phenyl-2-heptenol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-phenyl-2-heptenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-2-heptenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The phenyl group may also interact with aromatic receptors or enzymes, influencing biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-6-heptenoate
- Ethyl 2-allyl-3-oxo-6-heptenoate
- Ethyl 2-cyano-3-ethyl-2-heptenoate
- Methyl 2-methyl-2-phenyl-6-heptenoate
- Methyl 4-ethyl-2-heptenoate
- Methyl 2-phenyl-6-heptenoate
Uniqueness
Ethyl 3-phenyl-2-heptenoate is unique due to its specific structural features, such as the phenyl group attached to the heptenoate backbone. This structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
ethyl (Z)-3-phenylhept-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-3-5-9-14(12-15(16)17-4-2)13-10-7-6-8-11-13/h6-8,10-12H,3-5,9H2,1-2H3/b14-12- |
InChI Key |
YNPRWNBUAVKRDJ-OWBHPGMISA-N |
Isomeric SMILES |
CCCC/C(=C/C(=O)OCC)/C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(=CC(=O)OCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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